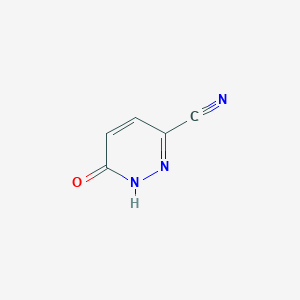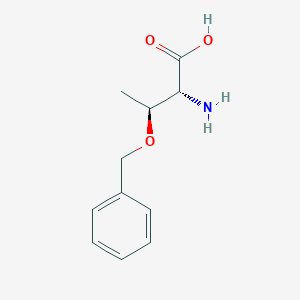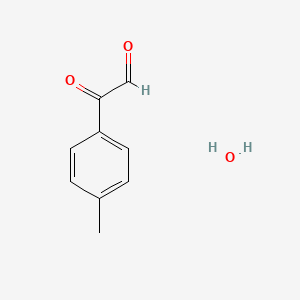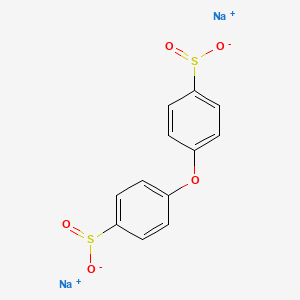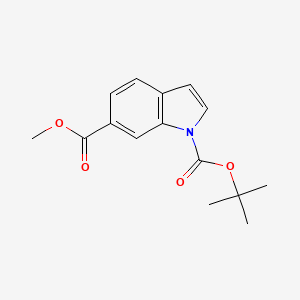
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate
概要
説明
Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate is a compound that has been the subject of various studies due to its potential applications in the field of chemistry and biology. The compound is characterized by the presence of a pyridinyl group attached to a thiazole ring, which is further substituted with an ethyl carboxylate group. This structure forms the basis for further chemical modifications and has been explored for its biological activities and as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. For instance, the compound has been synthesized as an intermediate in the production of new insecticides such as chlorantraniliprole . Additionally, it has been used as a starting material for the creation of a range of heterocyclic derivatives, including those containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties . The synthesis processes often involve reactions such as esterification, bromination, and cyclocondensation, which have been optimized for better yields and purity .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been confirmed using various spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry (MS). In some cases, the molecular structures have been further elucidated by X-ray crystallography, providing detailed insights into the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations have also been employed to predict and confirm the molecular structure, which is found to be consistent with experimental data .
Chemical Reactions Analysis
The reactivity of this compound has been explored through its involvement in various chemical reactions. It has been used as a precursor for the synthesis of complex molecules such as pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . The compound's ability to undergo reactions with different reagents, such as arylidinemalononitrile derivatives, cyanoacrylate derivatives, and aromatic amines, has been demonstrated, leading to the formation of a diverse array of substituted products .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been investigated to understand their behavior and potential applications. Studies have looked into the electrochemical behavior of these compounds, revealing their ability to be adsorbed on the surface of a gold electrode, which could have implications for their use in electrochemical applications . The molecular electrostatic potential and frontier molecular orbitals have been analyzed using DFT, shedding light on the physicochemical characteristics of the compound .
科学的研究の応用
Synthesis and Chemical Transformations
Transformations into Diverse Compounds : Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate is a key starting material in the synthesis of various derivatives. For instance, it has been used to transform into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).
Synthesis of Novel Compounds : This chemical has been pivotal in the synthesis of novel compounds with potential biological activities. For example, its use in the design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis (Jeankumar et al., 2013).
Creation of Piperidine Substituted Derivatives : It has also been employed in the synthesis of piperidine substituted benzothiazole derivatives, contributing to the study of their biological properties (Shafi et al., 2021).
Biological Applications
Anticancer Agent Development : There is evidence of its use in the development of novel pyridine-thiazole hybrid molecules as potential anticancer agents. Certain derivatives show high antiproliferative activity and could be promising in cancer treatment (Ivasechko et al., 2022).
Antibacterial Activity : Derivatives of this compound have shown antibacterial activity, indicating its potential in antimicrobial research. For example, certain synthesized compounds have been tested for their effectiveness against bacterial strains (Singh & Kumar, 2015).
Antimalarial Activity : In the field of antimalarial research, derivatives of this compound have been evaluated for their inhibitory potentials against plasmodium falciparum, showing significant activity (Makam et al., 2014).
作用機序
Target of Action
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to diverse biological activities .
特性
IUPAC Name |
ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJLPDWBCGOLPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260559 | |
| Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39067-28-2 | |
| Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39067-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)
